(R)-Xanthoanthrafil

Description

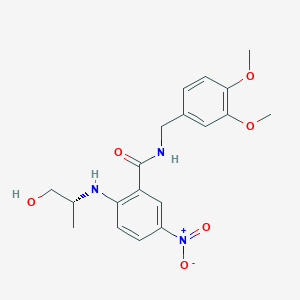

Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179477 | |

| Record name | (R)-Xanthoanthrafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247568-68-9 | |

| Record name | FR 226807 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247568-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Xanthoanthrafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Xanthoanthrafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANTHRAFIL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: (R)-Xanthoanthrafil: A Guide to Stereospecific Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Xanthoanthrafil, a member of the angucycline family of natural products, represents a class of molecules with significant therapeutic potential and a compelling synthetic challenge.[1] The precise control of stereochemistry is paramount, as the biological activity of such complex molecules is intrinsically tied to their three-dimensional structure. This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)-Xanthoanthrafil, grounded in established chemical principles. We will explore a robust synthetic strategy centered on the Diels-Alder reaction, detail the necessary experimental protocols, and outline the rigorous analytical methodologies required to unequivocally confirm the absolute configuration and enantiomeric purity of the final compound.

Introduction: The Angucycline Challenge

Angucyclines are a major group of natural products engineered by type II polyketide synthases, known for their diverse biological activities and complex chemical structures.[2] These compounds typically feature a benz[a]anthraquinone core, which is often glycosylated.[1] The inherent chirality of many angucyclines, including (R)-Xanthoanthrafil, necessitates synthetic approaches that are not only efficient in constructing the polycyclic framework but are also highly selective in establishing the correct stereocenters. An enantiopure synthesis is critical for any meaningful structure-activity relationship (SAR) studies and for the development of potential drug candidates, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][4]

Strategic Imperatives: The Synthetic Blueprint

A successful synthesis of a complex chiral molecule like (R)-Xanthoanthrafil requires a meticulously planned retrosynthetic analysis. This process deconstructs the target molecule into simpler, more accessible starting materials, revealing the key chemical transformations required for its assembly.

Retrosynthetic Analysis

Our strategy hinges on the formation of the core tetracyclic ring system. The Diels-Alder reaction is an exceptionally powerful and widely used tool for forming six-membered rings with excellent control over stereochemistry, making it the ideal cornerstone for this synthesis.[5][6] The retrosynthetic disconnection of (R)-Xanthoanthrafil reveals a substituted naphthoquinone dienophile and a corresponding diene as the key building blocks. To control the absolute stereochemistry, the dienophile is rendered chiral through the attachment of a removable chiral auxiliary.

Caption: Retrosynthetic pathway for (R)-Xanthoanthrafil.

Causality of Key Transformations

-

The Diels-Alder Reaction: This pericyclic reaction involves the concerted [4+2] cycloaddition of a conjugated diene and a dienophile. Its power lies in the simultaneous formation of two new carbon-carbon sigma bonds and up to four new stereocenters in a single, predictable step.[5][7] The reaction is thermally allowed and often exhibits high regio- and stereoselectivity.[8]

-

Stereochemical Control: Achieving a specific enantiomer, (R)-Xanthoanthrafil, requires breaking the symmetry of the reaction. This is accomplished by using a chiral dienophile. An enantiomerically pure chiral auxiliary, covalently bonded to the achiral naphthoquinone precursor, shields one face of the dienophile. This steric hindrance forces the diene to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the product.

-

Lewis Acid Catalysis: To enhance the reactivity of the dienophile and improve the selectivity of the Diels-Alder reaction, a Lewis acid catalyst is often employed. The Lewis acid coordinates to a carbonyl group on the dienophile, withdrawing electron density and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's HOMO and the dienophile's LUMO accelerates the reaction, often allowing it to proceed at lower temperatures, which further enhances stereoselectivity.

Experimental Protocol: Stereospecific Synthesis Workflow

The following protocol is a representative, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Caption: Experimental workflow for the synthesis of (R)-Xanthoanthrafil.

Step 1: Preparation of the Chiral Dienophile

-

Under an inert argon atmosphere, dissolve the enantiopure chiral auxiliary (e.g., an Evans oxazolidinone) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base (e.g., triethylamine) followed by the appropriate naphthoquinone acyl chloride.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Perform an aqueous work-up, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral dienophile by flash column chromatography on silica gel.

Step 2: The Asymmetric Diels-Alder Reaction

-

Dissolve the purified chiral dienophile in anhydrous DCM in a flame-dried, three-neck flask under argon.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a Lewis acid catalyst (e.g., a 1 M solution of SnCl₄ in DCM) dropwise. Stir for 20 minutes.

-

Add the conjugated diene (e.g., 1-methoxy-3-trimethylsilyloxy-1,3-butadiene) dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting dienophile is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, dry the combined organic layers, and concentrate.

-

Purify the crude product via flash chromatography to isolate the desired diastereomeric cycloadduct.

Step 3 & 4: Auxiliary Cleavage and Final Modifications

-

Cleave the chiral auxiliary from the purified cycloadduct using standard conditions (e.g., LiBH₄ for reductive cleavage).

-

Purify the resulting intermediate.

-

Perform any subsequent steps, such as aromatization (e.g., using an acid catalyst) or other functional group interconversions, to yield the final (R)-Xanthoanthrafil product.

-

Purify the final compound to the highest standard using column chromatography or preparative HPLC.

Trust but Verify: Stereospecific Characterization

The synthesis of a chiral molecule is incomplete without rigorous verification of its stereochemical integrity. A multi-pronged analytical approach is required to provide irrefutable evidence of the absolute configuration and enantiomeric purity.

Caption: A self-validating workflow for stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a sample. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.[4][9]

Protocol:

-

Select an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are highly versatile and effective for a wide range of compounds.[10]

-

Develop a mobile phase method, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Inject a small amount of the synthesized (R)-Xanthoanthrafil and, if available, the racemic mixture.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Table 1: Representative Chiral HPLC Parameters

| Parameter | Value/Condition | Rationale |

| Column | Polysaccharide-based CSP | Provides diverse chiral recognition mechanisms (H-bonding, π-π stacking).[10] |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Balances retention time and resolution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape. |

| Detection (UV) | 254 nm | Wavelength where the aromatic core of the molecule strongly absorbs. |

| Temperature | 25 °C (controlled) | Ensures reproducible retention times. |

NMR Spectroscopy for Absolute Configuration

Principle: While standard NMR confirms the molecular structure, it cannot differentiate between enantiomers. To determine absolute configuration, a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA-Cl), is used.[11] The CDA reacts with a functional group (e.g., a hydroxyl group) in the molecule to form two diastereomers, which will have distinct and predictable chemical shifts in their ¹H NMR spectra.[12]

Protocol (Mosher's Ester Analysis):

-

Divide a sample of a late-stage synthetic intermediate (containing a free hydroxyl group) into two NMR tubes.

-

React one sample with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.

-

Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

-

Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the unambiguous assignment of the absolute configuration at that stereocenter.[11]

X-ray Crystallography: The Definitive Proof

Principle: Single-crystal X-ray crystallography is the most authoritative method for determining the absolute configuration of a chiral molecule.[13][14] By diffracting X-rays off a well-ordered crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.[15][16]

Protocol:

-

Grow a single, diffraction-quality crystal of the synthesized (R)-Xanthoanthrafil. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Mount the crystal on a goniometer and place it in an X-ray diffractometer.[16]

-

Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Solve and refine the crystal structure using specialized software.

-

The analysis will yield the exact 3D structure and a statistical value known as the Flack parameter. A Flack parameter close to zero for the assigned (R)-configuration provides extremely high confidence in the result.

References

-

Larsen, D. S., & O'Shea, M. D. (1996). A stereoselective approach to the angucyclinone antibiotics: A total synthesis of (±)-Urdamycinone B. Journal of the Chemical Society, Perkin Transactions 1, (10), 1019-1027. Available at: [Link]

-

Kharel, M. K., et al. (2012). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 29, 264-325. Available at: [Link]

-

Boyd, V. A., & Sulikowski, G. A. (1995). Total Synthesis of the Angucycline Antibiotics Urdamycinone B and 104-2 via a Common Synthetic Intermediate. Journal of the American Chemical Society, 117(32), 8472–8473. Available at: [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Rohr, J., & Thiericke, R. (1992). Angucycline group antibiotics. Natural Product Reports, 9, 103-137. Available at: [Link]

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Available at: [Link]

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Available at: [Link]

-

Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Available at: [Link]

-

Yashima, E., Ikai, T., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1216(10), 1625-1651. Available at: [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Available at: [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Acid and Mosher's Acid Chloride. Nature Protocols, 2(10), 2451-2458. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Available at: [Link]

-

Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography. Marcel Dekker, Inc. Available at: [Link]

-

Krohn, K., & Rohr, J. (1997). Angucyclines. In Topics in Current Chemistry (Vol. 188, pp. 127-195). Springer, Berlin, Heidelberg. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. The chemistry of novel xanthophyll carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. praxilabs.com [praxilabs.com]

- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. scas.co.jp [scas.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. purechemistry.org [purechemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-Ray Crystallography [www2.tulane.edu]

(R)-Xanthoanthrafil: A Technical Guide to its Mechanism of Action as a Phosphodiesterase-5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-Xanthoanthrafil, also known as Benzamidenafil and formerly designated as FR226807, is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE-5). This technical guide provides an in-depth exploration of its mechanism of action, synthesizing available preclinical data to offer a comprehensive resource for researchers and drug development professionals. The guide will detail the molecular interactions of (R)-Xanthoanthrafil with PDE-5, its inhibitory potency and selectivity, and the downstream physiological effects observed in in vitro and in vivo models. Experimental protocols for key assays are provided to facilitate further investigation and validation of this compound's therapeutic potential.

Introduction: The Discovery and Chemical Identity of (R)-Xanthoanthrafil

(R)-Xanthoanthrafil, a synthetic benzamide derivative, was first identified as a phosphodiesterase-5 inhibitor under the code FR226807 by Fujisawa Pharmaceutical Co., Ltd.[1]. Its chemical structure is N-(3,4-dimethoxybenzyl)-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide[1]. The compound later gained attention as "Xanthoanthrafil" or "Benzamidenafil" when it was discovered as an undeclared adulterant in herbal supplements marketed for sexual enhancement[2]. This discovery underscored its potent biological activity and necessitated a deeper understanding of its pharmacological profile.

The cGMP Signaling Pathway and the Role of PDE-5

To comprehend the mechanism of (R)-Xanthoanthrafil, it is essential to first understand the physiological role of its target, PDE-5, within the cyclic guanosine monophosphate (cGMP) signaling pathway. In numerous tissues, particularly the corpus cavernosum of the penis, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation[3].

The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases (PDEs). The PDE-5 isozyme is highly expressed in the corpus cavernosum and is specific for cGMP. By inhibiting PDE-5, the degradation of cGMP is blocked, leading to an accumulation of cGMP and potentiation of the NO-mediated signaling cascade. This results in enhanced and prolonged smooth muscle relaxation and vasodilation, the physiological basis for penile erection[3].

Figure 1: The cGMP Signaling Pathway and the Point of Intervention for (R)-Xanthoanthrafil.

Mechanism of Action of (R)-Xanthoanthrafil

(R)-Xanthoanthrafil functions as a competitive inhibitor of PDE-5. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP to GMP. This leads to an accumulation of cGMP in tissues where PDE-5 is expressed, thereby amplifying the physiological effects of the NO/cGMP signaling pathway.

Inhibitory Potency and Selectivity

Preclinical studies have demonstrated that (R)-Xanthoanthrafil is a highly potent inhibitor of PDE-5. In vitro assays using PDE-5 isolated from human platelets revealed an IC50 value of 1.1 nM[1][4]. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

A critical aspect of a PDE-5 inhibitor's therapeutic profile is its selectivity for PDE-5 over other PDE isoforms, as off-target inhibition can lead to undesirable side effects. (R)-Xanthoanthrafil exhibits a high degree of selectivity. While it shows some activity against PDE-6 (IC50 = 20 nM), it is 18-fold more selective for PDE-5[1][4]. Its inhibitory activity against other PDE isoforms, including PDE-1, PDE-2, PDE-3, and PDE-4, is significantly lower, with IC50 values over 1000-fold higher than that for PDE-5[1].

| PDE Isoform | (R)-Xanthoanthrafil IC50 (nM) | Selectivity Ratio (vs. PDE-5) |

| PDE-1 | >1100 | >1000 |

| PDE-2 | >1100 | >1000 |

| PDE-3 | >1100 | >1000 |

| PDE-4 | >1100 | >1000 |

| PDE-5 | 1.1 | 1 |

| PDE-6 | 20 | 18.2 |

Table 1: Inhibitory Potency and Selectivity of (R)-Xanthoanthrafil against various PDE isoforms. [1][4]

Preclinical Evidence of Efficacy

The potent and selective inhibition of PDE-5 by (R)-Xanthoanthrafil translates into demonstrable physiological effects in both in vitro and in vivo models.

In Vitro Studies: Smooth Muscle Relaxation

In studies using isolated rabbit corpus cavernosum, (R)-Xanthoanthrafil was shown to increase the intracellular levels of cGMP, which correlated with smooth muscle relaxation[1]. Furthermore, it enhanced the relaxation response induced by electrical field stimulation, which mimics the physiological release of nitric oxide[1]. These findings provide direct evidence of its mechanism of action at the tissue level.

In Vivo Studies: Enhancement of Penile Erection

The efficacy of (R)-Xanthoanthrafil in promoting erection has been evaluated in anesthetized dog models. Intravenous administration of the compound prolonged the detumescence time (the time for the penis to return to a flaccid state) following electrical stimulation of the pelvic nerve[1]. This indicates that (R)-Xanthoanthrafil potentiates the erectile response. Notably, in these studies, (R)-Xanthoanthrafil was found to be more potent than sildenafil in this measure of erectile function[4].

An important consideration for PDE-5 inhibitors is their effect on systemic blood pressure. In the same animal models, (R)-Xanthoanthrafil was less potent than sildenafil in causing a decrease in mean arterial pressure, suggesting a potentially favorable cardiovascular safety profile[4].

Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments used to characterize PDE-5 inhibitors like (R)-Xanthoanthrafil.

PDE-5 Inhibition Assay (In Vitro)

This protocol describes a standard method for determining the IC50 value of a test compound against purified PDE-5 enzyme.

Figure 2: Workflow for an in vitro PDE-5 Inhibition Assay.

Methodology:

-

Enzyme Preparation: Purified human recombinant PDE-5 enzyme is used.

-

Reaction Mixture: A reaction buffer containing a fixed concentration of purified PDE-5 enzyme, [3H]-labeled cGMP as the substrate, and varying concentrations of the test compound ((R)-Xanthoanthrafil) is prepared.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or by heat denaturation.

-

Product Separation: The radiolabeled product, [3H]-GMP, is separated from the unreacted substrate, [3H]-cGMP, using anion-exchange chromatography.

-

Quantification: The amount of [3H]-GMP produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of PDE-5 inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Organ Bath Study with Rabbit Corpus Cavernosum (Ex Vivo)

This protocol assesses the functional effect of the test compound on smooth muscle relaxation in an ex vivo setting.

Methodology:

-

Tissue Preparation: Strips of corpus cavernosum are dissected from male rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tissue strips are allowed to equilibrate under a resting tension.

-

Contraction: The tissues are pre-contracted with a contracting agent such as phenylephrine.

-

Electrical Field Stimulation (EFS): To mimic nitrergic nerve stimulation, EFS is applied to induce relaxation.

-

Compound Administration: (R)-Xanthoanthrafil is added to the organ bath at various concentrations, and the relaxation response to EFS is recorded.

-

Data Analysis: The potentiation of the EFS-induced relaxation by the test compound is quantified and compared to a vehicle control.

Conclusion and Future Directions

(R)-Xanthoanthrafil has been unequivocally identified as a potent and highly selective PDE-5 inhibitor. Its mechanism of action, centered on the inhibition of cGMP degradation, is well-supported by preclinical in vitro and in vivo data. The compound's high potency and selectivity, coupled with favorable in vivo efficacy in animal models, suggest its potential as a therapeutic agent for erectile dysfunction.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of (R)-Xanthoanthrafil in more detail. Comprehensive safety and toxicology studies would be necessary prerequisites for any potential clinical development. Additionally, structural biology studies, such as co-crystallization of (R)-Xanthoanthrafil with the PDE-5 catalytic domain, would provide invaluable insights into its precise binding mode and could guide the design of next-generation PDE-5 inhibitors with improved properties.

References

-

Hosogai, N., et al. (2001). FR226807: A Potent and Selective Phosphodiesterase Type 5 Inhibitor. European Journal of Pharmacology, 428(3), 295-301. [Link]

-

BioWorld. (2001). FR-226807, a highly potent and selective PDE5 inhibitor, compares favorably with sildenafil. BioWorld Today, 12(242). [Link]

-

ResearchGate. (n.d.). PDE5 inhibitors that are structurally unrelated to sildenafil. [Link]

-

Frontiers in Microbiology. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics. [Link]

-

Wikipedia. (n.d.). Benzamidenafil. [Link]

-

PubMed. (2011). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. [Link]

-

PubMed. (2005). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. [Link]

-

Wikipedia. (n.d.). PDE5 inhibitor. [Link]

Sources

A Technical Guide to the Chiral Separation of (R)-Xanthoanthrafil from a Racemic Mixture

Abstract

The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. This guide provides a comprehensive, in-depth technical overview of the methodologies for the chiral separation of the putative novel xanthophyll, (R)-Xanthoanthrafil, from its racemic mixture. We will explore the strategic selection of chromatographic techniques, with a detailed focus on preparative High-Performance Liquid Chromatography (prep-HPLC) and Supercritical Fluid Chromatography (SFC), which are at the forefront of enantioselective separation in the pharmaceutical industry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to achieve high-purity enantiomers.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[3] The separation of these enantiomers is, therefore, not merely an analytical challenge but a regulatory and safety necessity.[3] Xanthophylls, a class of oxygenated carotenoids, are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[4][5][6] While the specific biological activities of the individual enantiomers of Xanthoanthrafil are yet to be fully elucidated, it is paramount to isolate them for individual evaluation.

This guide will provide the technical framework for the successful chiral separation of (R)-Xanthoanthrafil, empowering researchers to obtain the high-purity enantiomers required for downstream applications.

Understanding Xanthoanthrafil: A Structural Perspective

While "Xanthoanthrafil" appears to be a novel or proprietary compound, its name suggests it belongs to the xanthophyll family. Xanthophylls are characterized by a long polyene chain with oxygen-containing functional groups, often in the form of hydroxyl groups on terminal rings.[4][7][8] These structural features, particularly the presence of polar functional groups and potential for hydrogen bonding, are key considerations in designing a chiral separation strategy. The presence of aromatic or cyclic moieties within the structure will also influence the choice of chiral stationary phase (CSP).

Hypothetical Structure of Xanthoanthrafil: For the purposes of this guide, we will assume Xanthoanthrafil possesses a structure analogous to common xanthophylls, featuring chiral centers within its terminal ring structures.

Strategic Approaches to Chiral Separation: A Comparative Overview

The direct separation of enantiomers using chromatography is the most widely employed method in the pharmaceutical industry.[9][10] This is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The two leading techniques for preparative chiral separations are prep-HPLC and SFC.[2]

| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Mobile Phase | Organic solvents (e.g., hexane, ethanol, isopropanol) | Supercritical CO2 with organic co-solvents (e.g., methanol, ethanol)[11][12] |

| Advantages | Well-established, wide range of available CSPs, robust.[13] | Faster separations, lower solvent consumption, "greener" technology, lower viscosity enabling higher flow rates.[1][11][14] |

| Disadvantages | Higher solvent consumption and cost, longer run times.[13] | Requires specialized equipment to handle supercritical fluids.[12] |

| Best Suited For | A wide range of compounds, particularly those with good solubility in common organic solvents. | Thermally labile compounds, complex mixtures, and when rapid, high-throughput separation is required.[12] |

For the separation of (R)-Xanthoanthrafil, both techniques offer viable pathways. The choice will depend on available instrumentation, desired throughput, and environmental considerations. This guide will provide protocols for both.

Preparative High-Performance Liquid Chromatography (prep-HPLC) for (R)-Xanthoanthrafil Separation

Prep-HPLC remains a workhorse for chiral separations due to its versatility and the vast library of available CSPs.[2][13]

The Critical Role of the Chiral Stationary Phase (CSP)

The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method.[10] For compounds with aromatic and hydrogen-bonding functionalities like xanthophylls, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rates.[2][15]

Recommended CSPs for Screening:

-

Cellulose-based: e.g., Lux Cellulose-1, Lux Cellulose-2[16][17]

-

Amylose-based: e.g., Lux Amylose-1[16]

-

Pirkle-type (brush-type): These can be effective for compounds with π-acidic or π-basic groups.[18]

Experimental Protocol: Prep-HPLC Separation of (R)-Xanthoanthrafil

This protocol outlines a systematic approach to developing a preparative HPLC method for the isolation of (R)-Xanthoanthrafil.

Step 1: Analytical Method Development and Screening

-

Objective: To identify a suitable CSP and mobile phase that provides baseline separation of the enantiomers.

-

Instrumentation: Analytical HPLC system with a UV detector.

-

Columns: Screen a selection of analytical scale (e.g., 250 x 4.6 mm) polysaccharide-based CSPs.

-

Mobile Phase Screening:

-

Normal Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). Adjust the ratio to optimize resolution and retention time.

-

Polar Organic Mode: If solubility in normal phase is an issue, explore polar organic solvents like methanol or ethanol.[2]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where Xanthoanthrafil has maximum absorbance.

-

Analysis: Evaluate the chromatograms for resolution (Rs > 1.5 is ideal for preparative scale-up) and selectivity (α).

Step 2: Method Optimization and Loadability Study

-

Objective: To maximize the amount of racemic mixture that can be loaded onto the column while maintaining adequate separation.

-

Procedure: Using the optimal analytical conditions, incrementally increase the injection volume and/or concentration of the racemic Xanthoanthrafil solution. Monitor the resolution. The point at which the resolution drops below the desired level (e.g., Rs < 1.2) determines the maximum loading capacity.

Step 3: Scale-Up to Preparative Chromatography

-

Objective: To isolate gram-scale quantities of each enantiomer.

-

Instrumentation: Preparative HPLC system with a larger bore column (e.g., 250 x 20 mm or larger) packed with the same CSP as the optimized analytical method.[19]

-

Flow Rate Adjustment: The flow rate must be scaled up proportionally to the cross-sectional area of the preparative column.

-

Injection Volume: Scale the injection volume based on the loadability study.

-

Fraction Collection: Use an automated fraction collector triggered by the UV signal to collect the eluting enantiomers in separate vessels.

-

Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified (R)- and (S)-Xanthoanthrafil.

dot

Caption: Preparative HPLC workflow for chiral separation.

Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative

SFC has emerged as a powerful tool for chiral separations, offering significant advantages in terms of speed and reduced solvent consumption.[1][11][14] It is particularly well-suited for the purification of natural products.[1]

Principles of Chiral SFC

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier (co-solvent) such as methanol or ethanol.[11][12] The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations at lower pressures compared to HPLC.[14] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[2]

Experimental Protocol: SFC Separation of (R)-Xanthoanthrafil

Step 1: Analytical Method Screening

-

Objective: To rapidly screen CSPs and co-solvents for optimal separation.

-

Instrumentation: Analytical SFC system.

-

Columns: Screen the same set of analytical scale polysaccharide-based CSPs as in the HPLC protocol.

-

Mobile Phase: Supercritical CO2 with a gradient of a polar co-solvent (e.g., 5-40% methanol over 5-10 minutes).

-

Back Pressure: Typically maintained at 100-150 bar.

-

Temperature: 35-40 °C.

-

Analysis: Identify the CSP and co-solvent composition that provides the best separation.

Step 2: Preparative Method Development and Scale-Up

-

Objective: To translate the analytical method to a preparative scale for bulk purification.

-

Instrumentation: Preparative SFC system.

-

Column: A preparative scale column of the same CSP.

-

Focused Gradient/Isocratic Elution: Convert the screening gradient to a focused gradient or an isocratic method around the optimal co-solvent percentage identified in the screening step.

-

Stacked Injections: To maximize throughput, stacked injections can be employed, where subsequent injections are made before the previous run is complete.

-

Fraction Collection: Collection is performed after the back-pressure regulator, where the CO2 vaporizes, leaving the purified compound in the co-solvent.

dot

Caption: Streamlined workflow for preparative SFC separation.

Conclusion: A Pathway to Enantiopure Xanthoanthrafil

The successful chiral separation of (R)-Xanthoanthrafil from its racemic mixture is an achievable and essential step in its development as a potential therapeutic agent. Both preparative HPLC and SFC offer robust and scalable solutions. The choice between these techniques will be guided by project-specific requirements for speed, scale, and environmental impact. By following the systematic approaches outlined in this guide, from analytical method development to preparative scale-up, researchers can confidently obtain the enantiopure compounds necessary for rigorous pharmacological and toxicological evaluation. The principles and protocols detailed herein provide a solid foundation for the chiral separation of not only Xanthoanthrafil but also other novel chiral molecules within the xanthophyll class and beyond.

References

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). Spectroscopy Online. [Link]

-

Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. National Center for Biotechnology Information. [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024-09-19). Selvita. [Link]

-

Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]

-

Supercritical fluid chromatography. Wikipedia. [Link]

-

Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

-

Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]

-

Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020-04-21). National Center for Biotechnology Information. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Natural product isolation – how to get from biological material to pure compounds. (2013-02-08). Royal Society of Chemistry. [Link]

-

Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Frontiers in Pharmacology. [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. National Center for Biotechnology Information. [Link]

-

The Study of Chiral Stationary Phases for Gas Chromatography. (2022-07-22). AZoM. [Link]

-

Preparative Chromatography Solutions. Daicel Chiral Technologies. [Link]

-

CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

-

Chiral HPLC Column. Phenomenex. [Link]

-

Chiral column chromatography. Wikipedia. [Link]

-

Recent Development: Enantioselective Extraction in Chiral Separation. SCIREA Journal of Chemical Engineering. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024-03-18). National Center for Biotechnology Information. [Link]

-

Xanthophyll | C40H56O2. PubChem. [Link]

-

Xanthophyll Definition. BYJU'S. [Link]

-

Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. (2025-11-14). National Center for Biotechnology Information. [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04). MDPI. [Link]

-

Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases. (2014-08-29). PubMed. [Link]

-

Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. National Center for Biotechnology Information. [Link]

-

Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. (2018-08-22). MDPI. [Link]

-

Chiral chromatographic separation of beta-blockers. PubMed. [Link]

-

Chemical structures of xanthophylls. ResearchGate. [Link]

-

Chemical structure of a few major carotenes and xanthophylls. ResearchGate. [Link]

-

Molecular structures of xanthophyll carotenoids I, II, and III as well as arabinogalactan and β -glycyrrhizic acid. ResearchGate. [Link]

-

Biological activity list. Carotenoid DB. [Link]

-

Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. MDPI. [Link]

-

Gas Chromatographic Analysis of Bioactive Compounds in the Seed Oil of Pentaclethra macrophylla ( African Oil Bean Tree ). Journal of Applied Life Sciences International. [Link]

-

Chemical Constituents and Biological Activities of the Genus Zanthoxylum: A review. ResearchGate. [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Carotenoid DB: Biological activity list [carotenoiddb.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 13. ymcamerica.com [ymcamerica.com]

- 14. chiraltech.com [chiraltech.com]

- 15. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 16. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 17. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography [mdpi.com]

- 18. hplc.eu [hplc.eu]

- 19. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to the Assignment of Absolute Configuration for (R)-Xanthoanthrafil and Related Dimeric Anthraquinones

Abstract

The precise determination of a molecule's absolute configuration (AC) is a cornerstone of modern drug discovery and natural product chemistry. For complex chiral molecules such as (R)-Xanthoanthrafil, a dimeric anthraquinone with significant biological activity, establishing the three-dimensional arrangement of its atoms is paramount for understanding its pharmacological mechanism and ensuring stereochemical purity. This guide provides an in-depth, technically-focused narrative on the state-of-the-art methodology for unambiguously assigning the AC of such compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on a self-validating system that combines chiroptical spectroscopy—specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—with quantum mechanical calculations. This integrated approach offers a powerful alternative to traditional methods like X-ray crystallography, especially for non-crystalline samples, providing definitive stereochemical assignments in the solution state.[1][2][3]

Introduction: The Stereochemical Challenge of Xanthoanthrafil

Xanthoanthrafil belongs to the anthraquinone class of natural products, many of which exhibit potent biological activities. These molecules often possess multiple stereocenters, making their structural elucidation a significant challenge. The absolute configuration—the specific (R) or (S) arrangement at each chiral center—governs the molecule's interaction with chiral biological targets like enzymes and receptors. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and potential development of a less potent or even toxic drug candidate.

Historically, AC determination relied on methods that were either destructive (chemical degradation) or required well-ordered single crystals (X-ray diffraction).[2][3] However, many natural products, including complex dimers like Xanthoanthrafil, are often isolated as amorphous solids or oils, precluding crystallographic analysis.[2][3] This necessitates a robust, solution-state method. The confluence of advanced chiroptical spectroscopy and high-performance computing has provided such a solution.[1][4]

The Chiroptical/Computational Approach: A Self-Validating System

The modern gold standard for AC determination of non-crystalline molecules is the comparison of experimentally measured chiroptical spectra with spectra predicted by quantum mechanical calculations.[3][5] This methodology is inherently self-validating: a strong match between the experimental spectrum of the natural product and the calculated spectrum for one specific enantiomer provides unambiguous proof of its absolute configuration.

We will detail two complementary techniques: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Using both provides an orthogonal validation, as they probe different physical phenomena—molecular vibrations and electronic transitions, respectively—thereby increasing the confidence of the assignment.[6][7]

Core Technique I: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[8] It is exquisitely sensitive to the molecule's 3D structure and provides a rich, fingerprint-like spectrum that is unique to a specific absolute configuration.[1][9][10]

Rationale for VCD in Complex Molecules

The principal advantage of VCD is its reliability. The IR region contains numerous, well-resolved bands corresponding to specific molecular vibrations (e.g., C=O stretches, C-H bends). The sign and intensity of the VCD signal for each band are determined by the chiral environment. Unlike ECD, which focuses on electronic chromophores, VCD probes the entire molecular scaffold, making it a powerful tool for molecules with multiple stereocenters.[1][11]

Experimental and Computational Workflow

The determination of AC for (R)-Xanthoanthrafil using VCD follows a rigorous, multi-step process designed to ensure accuracy and reproducibility.

Detailed Protocol: ECD Analysis

Part A: Experimental Measurement

-

Sample Preparation: Prepare a dilute solution of Xanthoanthrafil (approx. 0.1-0.5 mg/mL) in a UV-transparent solvent such as methanol (MeOH) or acetonitrile (ACN).

-

Data Acquisition:

-

Record the UV-Vis spectrum to identify the absorption maxima (λmax).

-

Record the ECD spectrum across the relevant wavelength range (e.g., 200-400 nm).

-

Part B: Computational Prediction

-

Geometries: The same set of DFT-optimized low-energy conformers generated for the VCD calculations should be used as the starting point. This ensures consistency between the two methods.

-

TDDFT Calculation: For each conformer, perform TDDFT calculations to predict the electronic transition energies and corresponding rotatory strengths. [5][12]A range--separated functional like CAM-B3LYP with a triple-zeta basis set (e.g., TZVP) is often recommended for obtaining accurate results for compounds like anthraquinones. [6]3. Spectral Simulation:

-

Generate a simulated ECD curve for each conformer.

-

Calculate the final Boltzmann-weighted average ECD spectrum.

-

It is common practice to apply a small wavelength shift (UV correction) to the calculated spectrum to better align it with the experimental data, accounting for systematic errors in the calculations and solvent effects. [13] Part C: Validation and Assignment

-

-

Comparison: Overlay the experimental ECD spectrum with the final calculated spectrum for the (R)-configuration.

-

Confirmation: An excellent match between the experimental and calculated Cotton effects (the positive and negative peaks in the ECD spectrum) provides powerful, independent confirmation of the AC assigned by VCD.

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation. The key is the qualitative comparison of the spectral patterns.

| Parameter | Experimental Data | Calculated Data for (R)-Xanthoanthrafil | Conclusion |

| VCD Spectrum | Pattern of +/- signals observed in the 1500-1000 cm⁻¹ range. | Predicted pattern of +/- signals from Boltzmann-averaged DFT calculations. | A direct match confirms the (R) configuration. A mirror-image match would indicate (S). |

| ECD Spectrum | Key Cotton effects observed at specific wavelengths (e.g., + at 350 nm, - at 280 nm). | Predicted Cotton effects from Boltzmann-averaged TDDFT calculations. | Agreement in the sign and position of key Cotton effects corroborates the VCD assignment. |

| Optical Rotation | Measured value, e.g., [α]D = +76 | While calculable, it is less reliable than full spectral comparison for complex molecules. | Should be consistent with the final assignment but is not used as primary evidence. |

Conclusion

The unambiguous determination of the absolute configuration of (R)-Xanthoanthrafil is a critical step in its development as a potential therapeutic agent. The integrated application of Vibrational and Electronic Circular Dichroism, underpinned by rigorous DFT and TDDFT calculations, represents the most reliable and scientifically sound approach for this task, particularly when single crystals are unavailable. This methodology provides a self-validating system where the high degree of correlation between experimental and theoretical data leaves no ambiguity in the final stereochemical assignment. This guide provides the foundational principles and actionable protocols for researchers to confidently apply this powerful strategy to Xanthoanthrafil and other complex chiral natural products.

References

- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118120392]

- Burgueño-Tapia, E., & Joseph-Nathan, P. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 641-651. [URL: https://www.ncbi.nlm.nih.gov/pubmed/28636881]

- Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 451-466. [URL: https://www.researchgate.

- Superchi, S., & Pescitelli, G. (2013). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 25(5), 257-264. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chir.22149]

- Kawai, R., et al. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines, 68(1), 18-31. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3889886/]

- Nafie, L. A. (2011). Vibrational Circular Dichroism. In Vibrational Optical Activity: Principles and Applications (pp. 1-38). John Wiley & Sons, Ltd. [URL: https://en.wikipedia.

- Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in lipid research, 47(4), 233–306. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2515280/]

- Pescitelli, G., & Bruhn, T. (2016). Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra. Chirality, 28(6), 466-474. [URL: https://www.unipi.it/index.

- Komorovsky, S., Cherry, P., & Repisky, M. (2019). Four-component relativistic time-dependent density-functional theory using a stable noncollinear DFT ansatz applicable to both closed- and open-shell systems. The Journal of Chemical Physics, 151(18), 184111. [URL: https://pubs.aip.

- Batista, J. M., et al. (2021). Absolute Configuration of Cytotoxic Anthraquinones from a Brazilian Cave Soil-Derived Fungus Aspergillus sp. SDC28. Molecules, 26(21), 6429. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587391/]

- Pupo, M. T. (2019). Assignment of Absolute Configuration of Known Anthraquinones. WordPress. [URL: https://marcosrpupo.wordpress.

- Autschbach, J. (2009). Computing chiroptical properties with time-dependent density functional theory. Chirality, 21(1E), E116-E152. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chir.20789]

- Hertwig, A., & Petri, M. (2021). Real-time time-dependent density functional theory implementation of electronic circular dichroism applied to nanoscale metal–organic clusters. The Journal of Chemical Physics, 154(10), 104107. [URL: https://pubs.aip.org/aip/jcp/article/154/10/104107/1062635/Real-time-time-dependent-density-functional]

- Pescitelli, G. (2018). Absolute Configuration Determination by Quantum Mechanical Calculation of Chiroptical Spectra: Basics and Applications to Fungal Metabolites. CHIMIA International Journal for Chemistry, 72(11), 796-803. [URL: https://www.ingentaconnect.com/content/scs/chimia/2018/00000072/00000011/art00007]

- de Oliveira, K. T., et al. (2016). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 14(3), 855-863. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02111a]

- Snatzke, G. (1994). Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 51-78). Springer, Berlin, Heidelberg. [URL: https://link.springer.com/chapter/10.1007/978-3-642-79021-9_11]

- Srebro, M., & Autschbach, J. (2012). Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. The Journal of Physical Chemistry Letters, 3(1), 52-58. [URL: https://pubs.acs.org/doi/10.1021/jz201476d]

- Zhang, H. J., et al. (2010). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 14(18), 2038-2052. [URL: https://www.ingentaconnect.com/content/ben/coc/2010/00000014/00000018/art00008]

- He, Y., Wang, B., & Dukor, R. K. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. [URL: https://pubmed.ncbi.nlm.nih.gov/21718539/]

- Rybacek, J., & Storch, J. (2021). Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. Chemical Science, 12(1), 223-231. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc05372a]

- Wang, Z., et al. (2021). Highly enhanced chiroptical effect from self-inclusion helical nanocrystals of tetraphenylethylene bimacrocycles. Chemical Science, 12(24), 8371-8377. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01712h]

- He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 65(7), 699-723. [URL: https://www.researchgate.

Sources

- 1. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute Configuration of Cytotoxic Anthraquinones from a Brazilian Cave Soil-Derived Fungus Aspergillus sp. SDC28 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 9. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of Enantiomerically Pure (R)-Xanthoanthrafil

Introduction

(R)-Xanthoanthrafil, a chiral molecule of significant interest within the pharmaceutical and life sciences sectors, presents a unique profile of physicochemical properties that are fundamental to its application in drug development and scientific research. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the enantiomerically pure (R)-isomer. As the biological activity of chiral compounds is often enantiomer-specific, a thorough understanding of the properties of the pure enantiomer is paramount for researchers, scientists, and drug development professionals. This document delves into the structural, physical, and chemical attributes of (R)-Xanthoanthrafil, offering both established data and predictive insights, alongside detailed experimental protocols for the determination of key parameters.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the precise definition of its molecular structure. (R)-Xanthoanthrafil is a complex organic molecule with the systematic name N-[(3,4-Dimethoxyphenyl)methyl]-2-[[(1R)-2-hydroxy-1-methylethyl]amino]-5-nitrobenzamide.

Molecular Formula: C₁₉H₂₃N₃O₆

Molecular Weight: 389.4 g/mol

The structure, depicted below, reveals a stereocenter at the carbon atom of the 2-hydroxy-1-methylethylamino group, giving rise to its chiral nature. The "(R)" designation specifies the absolute configuration at this stereocenter, which dictates its three-dimensional arrangement and, consequently, its interaction with other chiral molecules, such as biological receptors.

Caption: Workflow for the determination of specific rotation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of enantiomerically pure (R)-Xanthoanthrafil (e.g., 100 mg).

-

Dissolve the sample in a suitable, high-purity solvent (e.g., methanol, ethanol, or chloroform) in a volumetric flask of a known volume (e.g., 10 mL). Ensure complete dissolution. The choice of solvent is critical and should be one in which the compound is stable and sufficiently soluble.

-

Record the exact concentration (c) in g/mL.

-

-

Instrumentation and Measurement:

-

Use a calibrated polarimeter. The standard wavelength for measurement is the sodium D-line (589 nm).

-

Record the temperature (T) at which the measurement is performed, as specific rotation can be temperature-dependent.

-

Fill a polarimeter cell of a known path length (l) in decimeters (dm) with the prepared solution.

-

Measure the observed angle of rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

-

The result should be reported with the temperature and wavelength, for example, [α]20D.

-

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, the ethylamino side chain, and the amide and hydroxyl protons. The chirality of the molecule will likely induce diastereotopicity in neighboring protons, leading to more complex splitting patterns than might be naively expected.

-

¹³C NMR: The carbon NMR spectrum will show a unique signal for each of the 19 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in (R)-Xanthoanthrafil. Key expected absorption bands include:

-

N-H stretch: Around 3300-3500 cm⁻¹ (from the amine and amide groups).

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ (from the hydroxyl group).

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1630-1680 cm⁻¹.

-

N-O stretch (nitro group): Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹.

-

C-O stretch (ethers): Around 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Electrospray ionization (ESI) would be a suitable ionization technique. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated from the molecular formula C₁₉H₂₃N₃O₆.

Lipophilicity and Acidity

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for (R)-Xanthoanthrafil is not currently available.

Experimental Protocol for LogP Determination (Shake-Flask Method)

Caption: Workflow for the determination of LogP by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with an appropriate aqueous buffer (e.g., phosphate buffer at pH 7.4) and the buffer saturated with n-octanol.

-

Partitioning: A known amount of (R)-Xanthoanthrafil is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase. The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Determination: The concentration of (R)-Xanthoanthrafil in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The predicted pKa of 13.06 ± 0.46 suggests that (R)-Xanthoanthrafil is a very weak acid, likely due to the N-H protons of the amine and amide groups. This high pKa indicates that the compound will be predominantly in its neutral form at physiological pH.

Stability

The stability of a drug candidate is a critical parameter. While specific stability data for (R)-Xanthoanthrafil is not published, potential degradation pathways could involve hydrolysis of the amide bond, oxidation of the methoxy groups, or reactions involving the nitro group. Stability studies should be conducted under various conditions of temperature, humidity, pH, and light exposure.

Conclusion

This technical guide has synthesized the available and predicted physicochemical properties of enantiomerically pure (R)-Xanthoanthrafil. While key experimental data such as specific optical rotation and LogP are not yet publicly available, the provided protocols offer a clear path for their determination. A comprehensive understanding of these properties is essential for the rational design of experiments and the successful development of (R)-Xanthoanthrafil for its intended applications.

References

- Note: As specific literature detailing all the physicochemical properties of (R)-Xanthoanthrafil was not found, this reference section provides sources for general methodologies and related compound classes. A specific CAS number for (R)-Xanthoanthrafil is 247568-68-9, however, detailed characterization data under this identifier is limited in publicly accessible, peer-reviewed literature.

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (R)-Xanthoanthrafil

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the journey of a drug candidate from discovery to clinical application, understanding its metabolic fate is paramount.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[1][3]

(R)-Xanthoanthrafil, a phosphodiesterase-5 (PDE-5) inhibitor, presents a case study in the importance of such evaluations. While its pharmacological activity is of interest, its viability as a therapeutic agent hinges on its metabolic profile. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of (R)-Xanthoanthrafil, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical execution of the most relevant in vitro assays, emphasizing the causality behind experimental choices to ensure robust and reliable data.

Chemical Structure of (R)-Xanthoanthrafil

Before delving into metabolic studies, a thorough understanding of the molecule's structure is essential. The chemical structure of (R)-Xanthoanthrafil is N-((3,4-dimethoxyphenyl)methyl)-2-((2-hydroxy-1-methylethyl)amino)-5-nitrobenzamide, with the molecular formula C₁₉H₂₃N₃O₆.

Figure 1: Chemical Structure of (R)-Xanthoanthrafil (Structure based on available chemical information)

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of (R)-Xanthoanthrafil would be inserted.)

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of (R)-Xanthoanthrafil would be inserted.)

The presence of various functional groups, including aromatic rings, ether linkages, an amide, a secondary amine, and a nitro group, suggests multiple potential sites for metabolic transformation by drug-metabolizing enzymes.

Part 1: Foundational In Vitro Models for Metabolic Stability Assessment

The liver is the primary organ of drug metabolism, and thus, in vitro models derived from the liver are the gold standard for early metabolic stability screening.[1][3] The two most widely used systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][3] These enzymes are responsible for the oxidative, reductive, and hydrolytic reactions that constitute the first line of defense against xenobiotics.[4] The microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism.[5][6]

Causality Behind the Choice: This assay is ideal for early-stage screening to identify compounds that are highly susceptible to CYP-mediated clearance. Its simplicity and speed allow for the rapid ranking of multiple candidates.

Hepatocyte Stability Assay: A More Comprehensive Metabolic Picture

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[7][8] Phase II enzymes catalyze conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of metabolites, facilitating their excretion. The hepatocyte stability assay, therefore, provides a more holistic view of a compound's metabolic fate, encompassing both major phases of biotransformation.[7][8]

Causality Behind the Choice: This assay is employed when a more comprehensive understanding of a compound's metabolism is required, including the contribution of Phase II pathways. It is particularly valuable for compounds that show high stability in microsomes, as this may indicate that Phase II metabolism is the primary clearance route.

Part 2: Detailed Experimental Protocols

Scientific integrity in metabolic stability studies is built upon meticulously designed and executed protocols. The following sections provide step-by-step methodologies for the liver microsomal and hepatocyte stability assays, framed as self-validating systems.

Liver Microsomal Stability Assay Protocol

This protocol is designed to determine the rate of disappearance of (R)-Xanthoanthrafil when incubated with human liver microsomes in the presence of the necessary cofactor, NADPH.

Experimental Workflow Diagram

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

(R)-Xanthoanthrafil Stock Solution: Prepare a 10 mM stock solution of (R)-Xanthoanthrafil in DMSO. From this, create a working solution at a final concentration of 1 µM in 0.05 M phosphate buffer (pH 7.4).[9] The use of a low final DMSO concentration (<0.5%) is crucial to avoid solvent-mediated enzyme inhibition.

-

Liver Microsomes: Thaw pooled human liver microsomes (from a reputable supplier) at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[5][9] Pooling microsomes from multiple donors minimizes inter-individual variability in enzyme expression.

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of the essential cofactor NADPH throughout the incubation period.[10]

-

-

Incubation:

-

Pre-incubate the (R)-Xanthoanthrafil working solution with the diluted microsomes for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Collect aliquots at predefined time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as the baseline concentration.

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples).[5][9] The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

Vortex the samples vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Controls for a Self-Validating System:

-

Negative Control (No NADPH): Run a parallel incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of (R)-Xanthoanthrafil.[9]

-

Positive Control: Include a compound with a known metabolic profile (e.g., midazolam for CYP3A4) to verify the metabolic competency of the microsomal batch.[9]

-

Hepatocyte Stability Assay Protocol

This protocol evaluates the metabolic stability of (R)-Xanthoanthrafil in a more physiologically relevant system that includes both Phase I and Phase II metabolic pathways.

Experimental Workflow Diagram

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology

-

Preparation of Cells and Reagents:

-

Hepatocyte Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).[3] Perform a cell count and viability assessment (e.g., using trypan blue exclusion) to ensure the health of the cells. Dilute the cell suspension to a final density of, for example, 1 million viable cells/mL.[12]

-

(R)-Xanthoanthrafil Working Solution: Prepare a working solution of (R)-Xanthoanthrafil in the incubation medium at the desired final concentration (e.g., 1 µM).[12]

-

-

Incubation:

-

Add the (R)-Xanthoanthrafil working solution to the hepatocyte suspension in a shaking water bath or incubator at 37°C with a 5% CO₂ atmosphere to maintain physiological pH.[12]

-

Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[12] Longer incubation times may be necessary for slowly metabolized compounds.[13]

-

-

Reaction Termination and Sample Processing:

-

Terminate the reactions at each time point by adding cold acetonitrile with an internal standard to the cell suspension.

-

Centrifuge the samples to pellet the cells and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Controls for a Self-Validating System:

-

Negative Control: Incubate (R)-Xanthoanthrafil in the incubation medium without hepatocytes to check for chemical instability.

-